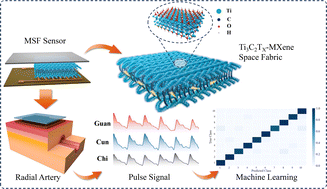Ti3C2Tx-MXene/PET textile-based flexible pressure sensor for wearable pulse monitoring†
Journal of Materials Chemistry C Pub Date: 2023-10-30 DOI: 10.1039/D3TC02970K
Abstract
The combination of flexible textiles and novel 2D conductive materials opens up new possibilities for wearable intelligent sensors, which are particularly prominent in human–computer interaction, smart e-textile, and health monitoring. However, the performance of flexible pressure sensors based on e-textiles needs to be further improved for long-term stable monitoring of weak pulse signals, such as the response time and stability. In this paper, we proposed a flexible piezoresistive sensor based on Ti3C2Tx-MXene/PET textile for a wearable pulse monitoring system. The textile has brilliant mechanical properties due to the unique structure of DNA-like double-helix fabrics and curved supporting fibers. The MXene nanosheets were uniformly and firmly attached to the surface of fibers by the impregnation method, forming a three-dimensional spatially conductive network. The textile-based sensor achieved high sensitivity (35 kPa−1), wide response range (0–40 kPa), ultra-fast response time (15 ms), and excellent cycle stability (more than 2000 cycles). During motion monitoring, the sensor could fit closely to the skin and respond sensitively to the stress signals generated by tensile, compressive, and bending deformations. Moreover, a wearable pulse monitoring system consisting of a hardware circuit and signal processing algorithms was designed, which can capture high-quality pulse signals and automatically identify pulse signals of patients with cardiovascular disease (the accuracy reaches 98.8%). This work presents a promising route for a wearable personalized healthcare system.


Recommended Literature
- [1] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [2] Fluorescent heterometallic MOFs: tunable framework charges and application for explosives detection†
- [3] Linking interfacial work of deformation from deconvoluted macro-rheological spectrum to early stage healing in selected polyurethanes†
- [4] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [5] Dynamics of water and template molecules in the interlayer space of a layered aluminophosphate. Experimental inelastic neutron scattering spectra and molecular dynamics simulated spectra
- [6] A time-dependent density functional theory investigation on the nature of the electronic transitions involved in the nonlinear optical response of [Ru(CF3CO2)3T] (T = 4′-(C6H4-p-NBu2)-2,2′:6′,2″-terpyridine)
- [7] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [8] Ultracentrifugation-based multi-target affinity selection mass spectrometry†
- [9] Non-catalyzed and Pt/γ-Al2O3-catalyzed hydrothermal cellulose dissolution–conversion: influence of the reaction parameters and analysis of the unreacted cellulose
- [10] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 1068-69-5
-
CAS no.: 10403-00-6









